molecular formula C4H9IO B2624619 4-iodobutan-1-ol CAS No. 3210-08-0

4-iodobutan-1-ol

Cat. No.: B2624619
CAS No.: 3210-08-0
M. Wt: 200.019
InChI Key: VRICZARLROAIDW-UHFFFAOYSA-N
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Description

4-Iodobutan-1-ol, also known as 4-iodo-1-butanol, is an organic compound with the molecular formula C4H9IO. It is a colorless to pale yellow liquid that is soluble in water. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

It is known that 4-iodo-1-butanol is a chemical compound with the molecular formula c4h9io . It is often used in chemical reactions as a reagent .

Mode of Action

It is known to participate in cui-catalyzed coupling reactions . In these reactions, 4-Iodo-1-butanol interacts with its targets, leading to the formation of new chemical bonds .

Biochemical Pathways

It is known to be involved in the synthesis of butanol in cyanobacteria . In this pathway, 4-Iodo-1-butanol could potentially affect the enzymatic conversion of 2-oxoglutarate to 1-butanol .

Pharmacokinetics

It is known that the compound has a molecular weight of 200018 Da . This could potentially influence its bioavailability, as molecular weight is one of the factors that can affect a compound’s absorption and distribution in the body.

Result of Action

Given its involvement in cui-catalyzed coupling reactions , it can be inferred that 4-Iodo-1-butanol may contribute to the formation of new chemical compounds through these reactions.

Action Environment

The action, efficacy, and stability of 4-Iodo-1-butanol can be influenced by various environmental factors. For instance, the compound’s boiling point is 214.42°C , suggesting that high temperatures could potentially affect its stability. Furthermore, its Log Kow (KOWWIN v1.67 estimate) is 1.60 , indicating its potential distribution between water and octanol in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobutan-1-ol can be synthesized through several methods. One common method involves the reaction of 4-bromobutan-1-ol with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom .

Industrial Production Methods: In industrial settings, this compound is produced through similar nucleophilic substitution reactions, often using more efficient and scalable processes. The reaction conditions typically involve the use of solvents like acetone or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium iodide (NaI), acetone, DMF

Major Products Formed:

Scientific Research Applications

4-Iodobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of iodinated compounds and intermediates for pharmaceuticals.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents and diagnostic tools.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 4-Iodobutan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making this compound more reactive in certain nucleophilic substitution reactions .

Properties

IUPAC Name

4-iodobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO/c5-3-1-2-4-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRICZARLROAIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3210-08-0
Record name 4-iodobutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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